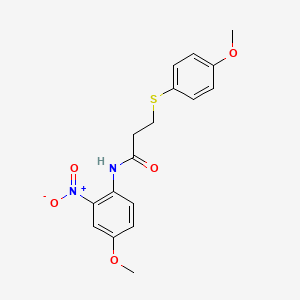

N-(4-methoxy-2-nitrophenyl)-3-((4-methoxyphenyl)thio)propanamide

Description

N-(4-Methoxy-2-nitrophenyl)-3-((4-methoxyphenyl)thio)propanamide is a propanamide derivative featuring a 4-methoxy-2-nitrophenyl group at the amide nitrogen and a (4-methoxyphenyl)thio substituent at the propanamide chain.

Properties

IUPAC Name |

N-(4-methoxy-2-nitrophenyl)-3-(4-methoxyphenyl)sulfanylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O5S/c1-23-12-3-6-14(7-4-12)25-10-9-17(20)18-15-8-5-13(24-2)11-16(15)19(21)22/h3-8,11H,9-10H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDOTWESRDHYFCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SCCC(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-2-nitrophenyl)-3-((4-methoxyphenyl)thio)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Thioether Formation: The reaction of a thiol with a halogenated methoxybenzene to form the thioether linkage.

Amidation: The formation of the amide bond by reacting the thioether intermediate with a suitable amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-2-nitrophenyl)-3-((4-methoxyphenyl)thio)propanamide can undergo various chemical reactions, including:

Oxidation: Conversion of the thioether to a sulfoxide or sulfone.

Reduction: Reduction of the nitro group to an amine.

Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

N-(4-methoxy-2-nitrophenyl)-3-((4-methoxyphenyl)thio)propanamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use in the study of enzyme interactions and inhibition.

Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.

Industry: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-methoxy-2-nitrophenyl)-3-((4-methoxyphenyl)thio)propanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro and methoxy groups can influence its binding affinity and specificity, while the thioether linkage may affect its stability and reactivity.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Backbone and Substituent Variations

- Target Compound : Propanamide backbone with 4-methoxy-2-nitrophenyl (electron-withdrawing nitro) and (4-methoxyphenyl)thio groups.

- Compound 8i () : Propanamide with p-tolyl and 1,3,4-oxadiazole-sulfonylpiperidinyl substituents. Lacks nitro group but includes sulfonyl and heterocyclic moieties .

- Compound 11 () : Propanamide with benzo[d]thiazol-2-yl and 4-methoxyphenyl groups. Replaces nitro with a heteroaromatic system, altering electronic properties .

- Compound VIk (): Propanamide linked to a chromenyloxy group and 4-methoxyphenyl.

- Compound 15 () : Thiazolo[2,3-c][1,2,4]triazolylsulfanyl-propanamide. Complex heterocyclic system increases molecular rigidity compared to the target’s simpler thioether .

Functional Group Impact

- Nitro Group (Target) : Enhances electrophilicity and may influence binding in biological targets (e.g., enzyme active sites). Absent in most analogs except nitrophenyl derivatives in .

- Thioether vs. Sulfonyl/Sulfonamide : The target’s thioether (C-S-C) is less polar than sulfonyl (8i, 8j) or sulfonamide () groups, affecting solubility and membrane permeability .

- Heterocycles : Oxadiazole (8i), thiadiazole (), and triazole () rings in analogs introduce hydrogen-bonding or metal-chelating capabilities absent in the target .

Physicochemical Properties

Key Observations :

- Higher molecular weights in analogs (e.g., 8i, 8k) correlate with lower melting points, suggesting reduced crystallinity due to bulky substituents.

- The target’s nitro group may increase melting point compared to non-nitro analogs, but direct data are lacking.

Biological Activity

N-(4-methoxy-2-nitrophenyl)-3-((4-methoxyphenyl)thio)propanamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure that includes a nitrophenyl group and a thioether moiety. The presence of methoxy groups enhances its lipophilicity, which may influence its biological activity.

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. A notable study demonstrated its efficacy against colon cancer cells, where it induced apoptosis and inhibited cell proliferation.

- Mechanism of Action : The compound appears to exert its effects through the activation of apoptotic pathways. Specifically, it has been shown to enhance the expression of death receptors (DR5 and DR6), leading to increased apoptosis in cancer cells. This was evidenced by increased levels of cleaved caspase-3 and caspase-8 in treated cells, indicating activation of the intrinsic apoptotic pathway .

In Vivo Studies

In xenograft models, administration of this compound resulted in significant tumor growth inhibition. Doses ranging from 2.5 to 5 mg/kg were effective at suppressing tumor growth in a dose-dependent manner, further supporting its potential as an anticancer therapeutic .

Data Tables

| Study | Cell Line | Concentration (μg/mL) | Effect |

|---|---|---|---|

| Study 1 | Colon Cancer | 0 - 15 | Induced apoptotic cell death |

| Study 2 | Xenograft | 2.5 - 5 | Tumor growth inhibition |

Case Studies

- Colon Cancer Treatment : In a controlled experiment, this compound was administered to mice with induced colon cancer. The results showed a significant reduction in tumor size compared to control groups, with histological analysis revealing increased apoptosis markers in treated tissues .

- Mechanistic Insights : Further investigations using pull-down assays indicated that the compound directly binds to IkappaB kinase β (IKKβ), a critical regulator in the NF-kB signaling pathway. This interaction was shown to enhance TRAIL-induced apoptosis, suggesting a multifaceted mechanism involving both extrinsic and intrinsic apoptotic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.